1-(3-Bromophenyl)pyrrolidin-2-one

Description

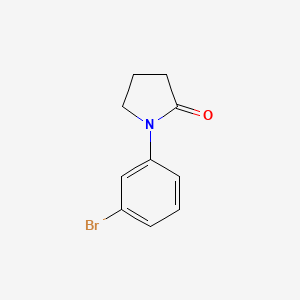

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSLLUAHJIQQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358475 | |

| Record name | 1-(3-bromophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38348-83-3 | |

| Record name | 1-(3-bromophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)pyrrolidin-2-one

Introduction: The Significance of the N-Aryl Pyrrolidinone Scaffold

The pyrrolidin-2-one motif is a privileged scaffold in medicinal chemistry and materials science, appearing as a core structural element in a wide array of biologically active compounds and functional materials.[1][2][3][4] Its prevalence stems from its favorable properties as a stable, polar, and synthetically versatile lactam. The introduction of an aryl group at the nitrogen atom, creating an N-aryl pyrrolidinone, significantly expands the chemical space, allowing for the fine-tuning of steric and electronic properties. 1-(3-Bromophenyl)pyrrolidin-2-one, in particular, serves as a crucial building block. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents and molecular probes.

This guide provides an in-depth analysis of the primary synthetic pathways to 1-(3-Bromophenyl)pyrrolidin-2-one, focusing on the two most powerful and widely adopted methods in modern organic synthesis: the Ullmann Condensation and the Buchwald-Hartwig Amination. We will dissect the mechanistic underpinnings of each reaction, provide detailed, field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs.

Comparative Analysis of Core Synthetic Strategies

The construction of the C-N bond between the aromatic ring of 3-bromoaniline and the nitrogen of 2-pyrrolidinone is the central challenge in synthesizing the target molecule. Historically, this was achieved under harsh conditions, but the advent of transition-metal catalysis has revolutionized this field.

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (Cu) or Copper Salts (e.g., CuI) | Palladium (Pd) complexes |

| Typical Ligands | Often ligand-free or simple ligands (e.g., phenanthroline, L-proline derivatives)[5][6] | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs)[7] |

| Reaction Temp. | High (often >150-200 °C)[6][8] | Mild to moderate (Room temp. to ~110 °C) |

| Base | Strong inorganic bases (e.g., K₂CO₃, KOH) | Often sterically hindered bases (e.g., NaOtBu, K₃PO₄) |

| Substrate Scope | More limited; often requires activated aryl halides[6][9] | Very broad; tolerates a wide range of functional groups[10][11] |

| Cost | Lower catalyst cost (Copper is abundant) | Higher catalyst cost (Palladium is a precious metal)[11] |

| Environmental | High energy consumption; use of high-boiling polar solvents[6][11] | Lower energy; often uses less harsh solvents, but palladium has a high carbon footprint[11] |

Pathway 1: The Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classic, copper-catalyzed method for forming C-N bonds.[6] The specific application to amides is often referred to as the Goldberg reaction. While it traditionally requires high temperatures and stoichiometric amounts of copper, modern variations have improved its efficiency with catalytic copper and the use of ligands.[5][11]

Mechanistic Insights

The precise mechanism of the Ullmann reaction can be complex and is still debated, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle or a related pathway involving organocopper intermediates.[12]

-

Formation of the Copper Amide: The base deprotonates the 2-pyrrolidinone. The resulting anion reacts with a Cu(I) salt (often generated in situ) to form a copper(I) amide complex. The choice of a more acidic N-H bond generally leads to higher reactivity.[8]

-

Oxidative Addition: The aryl halide (1,3-dibromobenzene or 3-bromoiodobenzene) undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) intermediate.

-

Reductive Elimination: The aryl group and the nitrogen atom reductively eliminate from the Cu(III) complex, forming the desired C-N bond and regenerating the active Cu(I) catalyst.

Visualizing the Ullmann Catalytic Cycle

Caption: Catalytic cycle for the Copper-catalyzed Ullmann N-arylation.

Detailed Experimental Protocol: Ullmann Synthesis

This protocol is a representative procedure adapted from established methods for copper-catalyzed N-arylation of amides.[5]

Materials:

-

2-Pyrrolidinone

-

1,3-Dibromobenzene

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃), finely ground and dried

-

L-Proline (or a derivative like (S)-N-Methylpyrrolidine-2-carboxylate[5])

-

Toluene or Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Copper(I) Iodide (5-10 mol%), L-Proline (10-20 mol%), and finely ground Potassium Carbonate (2.0 equivalents).

-

Add 2-pyrrolidinone (1.2 equivalents) and 1,3-dibromobenzene (1.0 equivalent).

-

Add anhydrous toluene or DMF to create a solution with a concentration of approximately 0.5 M with respect to the aryl halide.

-

Seal the flask and heat the reaction mixture to 110-130 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(3-Bromophenyl)pyrrolidin-2-one.

Pathway 2: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for C-N bond formation due to its high efficiency, broad substrate scope, and milder reaction conditions compared to the Ullmann reaction.[10][11][13] The development of bulky, electron-rich phosphine ligands by the groups of Stephen Buchwald and John Hartwig was critical to this method's success.[7]

Mechanistic Insights

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[7][13]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromophenyl halide, forming a Pd(II) complex. This is often the rate-determining step.

-

Ligand Exchange/Amide Binding: A molecule of the phosphine ligand may dissociate, and the deprotonated 2-pyrrolidinone (formed by the action of a strong base like sodium tert-butoxide) coordinates to the palladium center.

-

Reductive Elimination: The final step involves the reductive elimination of the N-aryl product from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. Bulky ligands are crucial as they promote this final, product-forming step.[7]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a representative procedure based on established methods for the palladium-catalyzed amination of aryl halides.[11][14]

Materials:

-

1,3-Dibromobenzene or 3-Bromoiodobenzene

-

2-Pyrrolidinone

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) as a precatalyst

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or similar bulky phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)

-

Toluene or Dioxane, anhydrous

Procedure:

-

Inside a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk flask.

-

Add the base (e.g., NaOtBu, 1.4 equivalents), 3-bromophenyl halide (1.0 equivalent), and 2-pyrrolidinone (1.2 equivalents).

-

Add anhydrous toluene or dioxane via syringe to achieve a concentration of 0.5-1.0 M with respect to the aryl halide.

-

Seal the flask, remove it from the glovebox, and heat the mixture to 80-110 °C with vigorous stirring for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the title compound.

Purification and Characterization

For both synthetic routes, purification is critical to obtaining the final product with high purity.

-

Work-up: An initial aqueous work-up is essential to remove the inorganic base and salts. For the Ullmann reaction, filtering through Celite is necessary to remove heterogeneous copper species.[8]

-

Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective.

-

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be an effective final purification step to achieve high analytical purity.[15]

Characterization: The identity and purity of 1-(3-Bromophenyl)pyrrolidin-2-one (Molar Mass: 240.1 g/mol , Formula: C₁₀H₁₀BrNO)[16] should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.[17]

-

Melting Point: To compare with literature values for the pure solid.

Conclusion and Outlook

Both the Ullmann Condensation and the Buchwald-Hartwig Amination are viable and powerful methods for the synthesis of 1-(3-Bromophenyl)pyrrolidin-2-one.

-

The Buchwald-Hartwig Amination is generally the preferred method in a research and development setting. Its milder conditions, higher functional group tolerance, and typically higher yields make it a more reliable and versatile choice, despite the higher cost of the palladium catalyst.[10][11]

-

The Ullmann Condensation remains a relevant and cost-effective alternative, particularly for large-scale industrial synthesis where catalyst cost is a primary driver.[11] Advances in ligand development for copper catalysis continue to close the gap in efficiency and reaction mildness.[5]

The choice between these two pathways ultimately depends on the specific requirements of the synthesis: scale, cost considerations, available equipment, and the need for functional group compatibility. Both methods provide reliable access to this versatile chemical intermediate, paving the way for its use in the development of next-generation pharmaceuticals and advanced materials.

References

-

Paine, A. J. (1987). Mechanisms and models for the Ullmann condensation reaction. Journal of the American Chemical Society, 109(5), 1496–1502. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Li, J., et al. (2022). Nickel-Catalyzed Cyclization/Carbonylation Reaction of N-Allylbromoacetamides with Arylboronic Acids toward 2-Pyrrolidinones. Organic Letters, 24(1), 133–138. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]

-

D'Augustin, M., et al. (2008). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PMC. Available at: [Link]

-

Chen, Y., et al. (2011). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 16(5), 3876–3885. Available at: [Link]

-

Knochel, P., et al. (2010). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Angewandte Chemie International Edition, 49(16), 2953-2956. Available at: [Link]

-

Semantic Scholar. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Available at: [Link]

-

Al-Hussain, S. A., et al. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 15, 2496–2506. Available at: [Link]

-

Wikipedia. Ullmann condensation. Available at: [Link]

-

PubChem. 1-(3-bromophenyl)pyrrolidin-2-one. Available at: [Link]

-

Imyanitov, N. S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6535. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

Royal Society of Chemistry. (2018). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

-

The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

-

Wikipedia. Ullmann reaction. Available at: [Link]

-

Sci-Hub. Synthesis of Pyrrolidines by a Three-Component Reaction. Synfacts. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of pyrrolidines. Available at: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

- Google Patents. (2005). Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts.

-

PubChem. 3-(3-bromophenyl)pyrrolidin-2-one. Available at: [Link]

-

National Institutes of Health. (2020). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances. Available at: [Link]

-

National Institutes of Health. (2021). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. European Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (2022). Purification method of 3-bromo-1-(3-chloropyridine-2-yl)-1H-pyrazole-5-ethyl formate.

- Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino...

-

Dannan, G. A., et al. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438. Available at: [Link]

- Google Patents. (2023). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

- Google Patents. (2005). Purification of biologically-produced 1,3-propanediol.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. PubChemLite - 1-(3-bromophenyl)pyrrolidin-2-one (C10H10BrNO) [pubchemlite.lcsb.uni.lu]

Spectroscopic Characterization of 1-(3-Bromophenyl)pyrrolidin-2-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(3-Bromophenyl)pyrrolidin-2-one , a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical, field-proven methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The molecular structure, with a molecular formula of C₁₀H₁₀BrNO and a molecular weight of approximately 240.1 g/mol , dictates a unique spectroscopic fingerprint that is essential for its unambiguous identification and quality control.[1]

Introduction

1-(3-Bromophenyl)pyrrolidin-2-one is a substituted lactam. The pyrrolidin-2-one ring is a prevalent scaffold in many biologically active compounds, while the bromophenyl moiety offers a versatile handle for further chemical modifications, such as cross-coupling reactions.[2] Accurate structural confirmation is the bedrock of any subsequent research. This guide explains the causality behind experimental choices and provides self-validating protocols to ensure data integrity.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(3-Bromophenyl)pyrrolidin-2-one, both ¹H and ¹³C NMR are required for complete characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons). The spectrum is predicted to show signals corresponding to the aromatic protons of the bromophenyl ring and the aliphatic protons of the pyrrolidin-2-one ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(3-Bromophenyl)pyrrolidin-2-one

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-2', H-4', H-5', H-6' | 7.2 - 7.8 | Multiplet (m) | 4H | N/A | Aromatic protons on the brominated ring. The exact shifts and multiplicities will depend on the complex coupling between them. |

| H-5 (Pyrrolidinone) | 3.8 - 4.0 | Triplet (t) | 2H | ~7 | Methylene group adjacent to the nitrogen atom, deshielded by the nitrogen and the aromatic ring. |

| H-3 (Pyrrolidinone) | 2.5 - 2.7 | Triplet (t) | 2H | ~8 | Methylene group adjacent to the carbonyl group, deshielded by the carbonyl. |

| H-4 (Pyrrolidinone) | 2.1 - 2.3 | Quintet (or p) | 2H | ~7.5 | Methylene group situated between two other methylene groups. |

Note: Predictions are based on analogous structures and standard chemical shift tables. The solvent used (e.g., CDCl₃, DMSO-d₆) will influence the exact peak positions.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, all 10 carbon atoms are expected to be chemically distinct.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(3-Bromophenyl)pyrrolidin-2-one

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C-2) | 174 - 176 | Carbonyl carbon of the amide (lactam). |

| C-Br (C-3') | 121 - 123 | Aromatic carbon directly attached to bromine. |

| C-N (C-1') | 138 - 140 | Aromatic carbon directly attached to the pyrrolidinone nitrogen. |

| Aromatic CHs | 120 - 132 | Aromatic carbons bearing hydrogen atoms. |

| N-CH₂ (C-5) | 48 - 50 | Aliphatic carbon adjacent to the nitrogen atom. |

| C=O-CH₂ (C-3) | 32 - 34 | Aliphatic carbon adjacent to the carbonyl group. |

| CH₂ (C-4) | 18 - 20 | Aliphatic carbon between the other two methylene groups. |

Note: These are estimated chemical shifts. For precise assignments, 2D NMR experiments like HSQC and HMBC would be necessary.[3]

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-quality NMR spectra for a solid sample like 1-(3-Bromophenyl)pyrrolidin-2-one.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard: The solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) is typically used as a primary reference. For higher accuracy, a small amount of Tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[4]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

-

Process the data by applying Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum to the solvent residual peak or TMS.

-

Integrate the peaks and analyze the chemical shifts and coupling patterns.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

-

Typical parameters: 45-degree pulse angle, 2-second relaxation delay. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Process and calibrate the spectrum similarly to the ¹H spectrum.

-

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR analysis of 1-(3-Bromophenyl)pyrrolidin-2-one.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 1-(3-Bromophenyl)pyrrolidin-2-one is expected to be dominated by the strong carbonyl stretch of the lactam and various C-H and C-N stretches.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic C-H (CH₂) |

| ~1690 | Strong | C=O Stretch | Amide (Lactam) Carbonyl |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | Strong | C-N Stretch | Amide C-N |

| 700 - 500 | Strong | C-Br Stretch | Aryl Halide |

Note: The carbonyl (C=O) stretch is a particularly diagnostic peak for this molecule. Its position around 1690 cm⁻¹ is characteristic of a five-membered lactam ring.[5]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique for acquiring IR spectra of solid samples with minimal preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 1-(3-Bromophenyl)pyrrolidin-2-one powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Data Acquisition: Scan the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the key functional group vibrations.

Diagram: IR (ATR) Experimental Workflow

Caption: Workflow for IR analysis using an ATR accessory.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers information about its structure through fragmentation patterns.

Predicted Mass Spectrum

For 1-(3-Bromophenyl)pyrrolidin-2-one, the mass spectrum will be characterized by the presence of a distinctive isotopic pattern for bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).

Table 4: Predicted Key m/z Values in Mass Spectrum

| m/z (mass-to-charge) | Ion | Rationale |

| 240 / 242 | [M]⁺ or [M+H]⁺ | Molecular ion peak (or protonated molecule). The two peaks of nearly equal intensity, separated by 2 m/z units, are the hallmark of a monobrominated compound. |

| 184 / 186 | [M - C₃H₄O]⁺ | Loss of the butenone fragment from the pyrrolidinone ring. |

| 156 / 158 | [C₆H₄Br]⁺ | Bromophenyl fragment. |

| 84 | [C₅H₈NO]⁺ | Pyrrolidinone fragment cation. |

Note: The specific fragmentation will depend on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). ESI would likely show a prominent protonated molecule [M+H]⁺ at m/z 241/243.[6][7]

Experimental Protocol for MS Data Acquisition (ESI-TOF)

Electrospray Ionization coupled with a Time-of-Flight (ESI-TOF) mass analyzer is a standard method for obtaining high-resolution mass data.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, from which gas-phase ions of the analyte are produced.

-

Mass Analysis: The ions are accelerated into the time-of-flight tube, and their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector.

-

Data Acquisition: Acquire the mass spectrum, ensuring to observe the full isotopic pattern of the molecular ion.

Diagram: MS (ESI-TOF) Experimental Workflow

Caption: Workflow for high-resolution mass spectrometry analysis.

Conclusion

The combined application of NMR, IR, and MS provides a complete and unambiguous structural confirmation of 1-(3-Bromophenyl)pyrrolidin-2-one. ¹H and ¹³C NMR elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the lactam carbonyl, and mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of bromine). The protocols and predicted data within this guide serve as a robust framework for any scientist working with this compound, ensuring high-quality, reliable data for research and development applications.

References

-

Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. National Institutes of Health. [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Human Metabolome Database. [Link]

-

1-(3-bromophenyl)pyrrolidin-2-one (C10H10BrNO). PubChem. [Link]

-

1-Propanone, 1-(3-bromophenyl)- | C9H9BrO | CID 88272. PubChem. [Link]

-

Ethanone, 1-(3-bromophenyl)-. NIST WebBook. [Link]

-

4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3. National Institutes of Health. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Pyrrolidine. NIST WebBook. [Link]

-

1,1′-[(2-Bromophenyl)methylene]dipyrrolidin-2-one. National Institutes of Health. [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

on the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. [Link]23233633)

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 4. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. PubChemLite - 1-(3-bromophenyl)pyrrolidin-2-one (C10H10BrNO) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(3-Bromophenyl)pyrrolidin-2-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the N-aryl lactam scaffold remains a cornerstone for the development of novel molecular entities. Among these, 1-(3-Bromophenyl)pyrrolidin-2-one emerges as a compound of significant interest due to its versatile synthetic handles and its presence in molecules with diverse biological activities.[1][2][3] This technical guide provides a comprehensive, in-depth analysis of the core physicochemical properties of 1-(3-Bromophenyl)pyrrolidin-2-one, offering a foundational understanding for its application in research and development. This document moves beyond a simple data sheet, providing causal explanations for experimental choices and methodologies, thereby ensuring scientific integrity and practical utility.

Molecular Identity and Structural Characteristics

A precise understanding of a molecule's identity is the bedrock of all subsequent physicochemical and pharmacological evaluation.

-

IUPAC Name: 1-(3-bromophenyl)pyrrolidin-2-one

-

CAS Number: 38348-83-3[4]

-

Molecular Formula: C₁₀H₁₀BrNO[4]

-

Molecular Weight: 240.10 g/mol [4]

-

Canonical SMILES: C1CC(=O)N(C1)C2=CC=CC(=C2)Br

-

InChI Key: YWJQFNDYKMJFEF-UHFFFAOYSA-N

The molecular architecture, consisting of a polar lactam ring N-substituted with a brominated aromatic ring, dictates its solubility, reactivity, and potential for intermolecular interactions.

Figure 1: Structural components of 1-(3-Bromophenyl)pyrrolidin-2-one. This diagram illustrates the key functional groups: the pyrrolidin-2-one lactam and the attached 3-bromophenyl ring.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of 1-(3-Bromophenyl)pyrrolidin-2-one. These parameters are critical for predicting the compound's behavior in various experimental and biological systems.

| Property | Value | Data Type | Source(s) |

| Melting Point | 83 °C | Experimental | [5] |

| Boiling Point | 305.8 ± 35.0 °C | Predicted | [5] |

| LogP | 2.0 | Predicted | [6] |

| pKa | 14.70 ± 0.40 | Predicted | [5] |

| Aqueous Solubility | Sparingly soluble | Qualitative | Inferred |

| Organic Solvent Solubility | Soluble in ethanol, dichloromethane | Inferred | [7] |

Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the bromophenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), with splitting patterns dictated by their substitution. The methylene protons of the pyrrolidinone ring would appear more upfield, likely in the δ 2.0-4.0 ppm range, with their chemical shifts influenced by their proximity to the nitrogen and carbonyl groups.

-

¹³C NMR Spectroscopy: The carbon NMR would display signals for the carbonyl carbon (δ 170-180 ppm), the aromatic carbons (δ 110-150 ppm), and the aliphatic carbons of the pyrrolidinone ring (δ 20-60 ppm). The carbon attached to the bromine atom would show a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹ corresponding to the C=O stretching vibration of the lactam. Other significant peaks would include C-N stretching, aromatic C-H stretching, and C-Br stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a bromine-containing compound.[6]

Synthesis and Reactivity

Synthesis: The Buchwald-Hartwig Amination

A prevalent and efficient method for the synthesis of 1-(3-Bromophenyl)pyrrolidin-2-one is the Buchwald-Hartwig amination.[8][9][10][11] This palladium-catalyzed cross-coupling reaction forms the crucial C-N bond between an aryl halide and an amine.

Exemplary Protocol: Buchwald-Hartwig Synthesis

-

Reaction Setup: To an oven-dried Schlenk flask, add pyrrolidin-2-one (1.0 equiv.), 3-bromoiodobenzene (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand like XPhos (0.04 equiv.), and a base, typically sodium tert-butoxide (1.4 equiv.).

-

Solvent and Atmosphere: Add anhydrous toluene or dioxane as the solvent. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Figure 3: A streamlined workflow for assessing the pH-dependent chemical stability of a compound.

Applications in Medicinal Chemistry

The pyrrolidinone nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. [1][3]The N-aryl substitution, as seen in 1-(3-Bromophenyl)pyrrolidin-2-one, allows for the exploration of structure-activity relationships (SAR) by modifying the aromatic ring. The bromine atom, in particular, provides a key point for diversification through cross-coupling reactions, enabling the synthesis of libraries of analogues for screening against various biological targets, including enzymes and receptors.

Conclusion

1-(3-Bromophenyl)pyrrolidin-2-one is a synthetically versatile building block with a well-defined physicochemical profile that makes it a valuable asset in drug discovery and development. Its predictable reactivity, coupled with the biological relevance of the N-aryl pyrrolidinone scaffold, ensures its continued importance in the pursuit of novel therapeutics. This guide has provided a detailed overview of its properties and the methodologies for their characterization, intended to empower researchers in their scientific endeavors.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6636. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

CAS Common Chemistry. (n.d.). 1-(3-Bromophenyl)-1-propanone. [Link]

-

Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Ma, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 843396. [Link]

-

ResearchGate. (n.d.). Drugs containing N-arylated pyrrolidines. [Link]

-

PubChemLite. (n.d.). 1-(3-bromophenyl)pyrrolidin-2-one (C10H10BrNO). [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1256372. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Organic-Chemistry.org. (n.d.). Suzuki Reaction. [Link]

-

PubChem. (n.d.). 1-Propanone, 1-(3-bromophenyl)-. [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(3-bromophenyl)-. [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. [Link]

-

Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23355–23366. [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Improving yield of graphene oxide catalysed n-heterocyclization of amines. [Link]

-

SpectraBase. (n.d.). 1-(3-Bromophenyl)-2-(piperazin-1-yl)propan-1-one. [Link]

-

Li, H.-Q., et al. (2012). 1,1′-[(2-Bromophenyl)methylene]dipyrrolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768. [Link]

-

Pearson. (n.d.). Describe the 1H NMR spectrum you would expect for each of the following compounds. [Link]

-

NIST WebBook. (n.d.). 1-Propanone, 1-(4-bromophenyl)-. [Link]

-

NIST WebBook. (n.d.). Ethanone, 2-bromo-1-(3-bromophenyl)-. [Link]

-

NIST WebBook. (n.d.). 2-Pyrrolidinone. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 3-bromopyrrolidin-2-one CAS#: 40557-20-8 [amp.chemicalbook.com]

- 6. PubChemLite - 1-(3-bromophenyl)pyrrolidin-2-one (C10H10BrNO) [pubchemlite.lcsb.uni.lu]

- 7. Buy 3-(3-Bromo-phenyl)-pyrrolidin-3-OL (EVT-13320124) [evitachem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

A Methodological Guide to the Structural Determination of 1-(3-Bromophenyl)pyrrolidin-2-one

Abstract

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of pharmacologically active agents.[1][2][3] The title compound, 1-(3-Bromophenyl)pyrrolidin-2-one, combines this important lactam with a brominated aromatic ring, introducing the potential for specific, directionally controlled intermolecular interactions. Despite its relevance as a chemical building block, a public crystal structure has not been determined. This guide presents a comprehensive, field-proven methodology for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction (SC-XRD) analysis of 1-(3-Bromophenyl)pyrrolidin-2-one. We provide detailed, self-validating protocols and explain the causal reasoning behind experimental choices. The primary objective is to establish a definitive three-dimensional molecular structure, elucidate the supramolecular assembly in the solid state, and critically analyze the role of anticipated non-covalent interactions, particularly halogen bonding, which is a powerful tool in crystal engineering.[4][5][6] This work serves as a complete blueprint for researchers and drug development professionals seeking to characterize this and similar molecular systems.

Introduction: The Rationale for Structural Determination

The precise three-dimensional arrangement of atoms within a molecule and its packing in the solid state are fundamental to understanding its physicochemical properties. For drug development professionals, this knowledge is critical for rational drug design, polymorphism screening, and formulation. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing this information with unambiguous, atomic-level resolution.[7][8][9]

1-(3-Bromophenyl)pyrrolidin-2-one is a molecule of significant interest for two primary reasons:

-

The Privileged Scaffold: The pyrrolidin-2-one (γ-lactam) moiety is a "privileged" structure in pharmacology, appearing in drugs with diverse biological activities, including nootropic, anticonvulsant, and antibacterial agents.[2][3]

-

The Halogen Bond Donor: The bromine atom on the phenyl ring is a potential electrophilic "cap" capable of forming a halogen bond (XB)—a highly directional and tunable non-covalent interaction with a nucleophilic atom, such as the carbonyl oxygen of a neighboring molecule.[4][5] Understanding if and how these bonds form is crucial for designing co-crystals and novel materials with tailored properties.[6][10]

Therefore, determining the crystal structure of this compound will not only confirm its molecular conformation but, more importantly, will reveal the supramolecular synthons that govern its crystal packing. This guide provides the complete experimental roadmap to achieve this goal.

Part I: Synthesis and Material Preparation

High-quality single crystals can only be grown from high-purity material. The first critical phase is the synthesis and rigorous purification of 1-(3-Bromophenyl)pyrrolidin-2-one.

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction ideal for forming the required C-N bond between the aryl halide and the lactam.[11][12][13][14] It offers high functional group tolerance and generally proceeds with excellent yields.

Reaction Scheme:

Step-by-Step Methodology:

-

Reactor Setup: To a dry, oven-baked Schlenk flask, add 1,3-dibromobenzene (1.0 eq), pyrrolidin-2-one (1.2 eq), and a suitable phosphine ligand such as XPhos or BrettPhos (0.02 eq).

-

Inert Atmosphere: Seal the flask, and purge with dry argon or nitrogen for 15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium source, such as Pd₂(dba)₃ (0.01 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe. The reaction concentration should be approximately 0.5 M.

-

Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup and Purification:

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure compound.

-

Purity Validation

The identity and purity of the final product must be confirmed before proceeding to crystallization trials.

| Technique | Purpose | Anticipated Result |

| ¹H & ¹³C NMR | Structural Confirmation & Purity | Spectra consistent with the proposed structure; absence of significant impurity signals. |

| LC-MS | Purity Assessment & Mass Verification | A single major peak with the correct mass-to-charge ratio for [M+H]⁺. |

| FTIR | Functional Group Identification | Characteristic absorption for the lactam carbonyl (C=O) around 1680-1700 cm⁻¹. |

Part II: Single Crystal Growth Strategy

Crystallization is often the most challenging step, requiring a systematic screening of conditions to achieve a state of slow, controlled supersaturation.[7][15][16]

Fundamental Crystallization Methodologies

A variety of techniques should be employed in parallel to maximize the chances of success.[17][18]

-

Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This is the simplest method and often highly effective.[18]

-

Vapor Diffusion (Liquid): A concentrated solution of the compound in a good solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (an anti-solvent in which the compound is insoluble). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[17]

-

Solvent Layering (Liquid-Liquid Diffusion): A concentrated solution of the compound is placed at the bottom of a narrow test tube. A less dense, miscible anti-solvent is then carefully layered on top to create a distinct interface. Crystals form at this interface as the solvents slowly mix.[18]

Recommended Solvent Screening

A diverse set of solvents should be screened to explore different polarity and hydrogen bonding environments.

| Solvent | Boiling Point (°C) | Polarity Index | Rationale |

| Dichloromethane | 40 | 3.1 | Good starting solvent for many organics. |

| Ethyl Acetate | 77 | 4.4 | Common solvent for chromatography, good for evaporation. |

| Acetone | 56 | 5.1 | Can participate in H-bonding. |

| Acetonitrile | 82 | 5.8 | Highly polar, often used as the "good" solvent. |

| Methanol | 65 | 5.1 | Protic solvent, can alter interactions. |

| Ethanol | 78 | 4.3 | Slower evaporation than methanol. |

| Toluene | 111 | 2.4 | Aromatic solvent, may interact with the phenyl ring. |

| Heptane/Hexane | 98 / 69 | 0.1 | Common anti-solvents. |

Crystallization Screening Workflow

A logical, structured approach is essential for efficiently screening crystallization conditions. The following workflow diagram illustrates this process.

Caption: Workflow for systematic crystallization screening.

Part III: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable crystals are obtained, the process of data collection and structure determination can begin.

Experimental Protocol: Data Collection

-

Crystal Selection: Under a polarized light microscope, select a crystal with sharp edges, uniform extinction, and dimensions typically between 0.1-0.3 mm.[19]

-

Mounting: Carefully mount the selected crystal on a cryo-loop using paratone or a similar cryoprotectant oil.

-

Data Collection:

-

Mount the loop on the goniometer head of a single-crystal X-ray diffractometer.[20]

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (typically 100 K) using a nitrogen stream to minimize thermal motion and radiation damage.

-

Perform an initial unit cell determination.

-

Execute a full data collection strategy, rotating the crystal and collecting a series of diffraction images until a complete, redundant dataset is obtained.[21]

-

Data Processing and Structure Solution Workflow

The raw diffraction images are processed computationally to generate the final, validated 3D structure.[8]

Caption: From diffraction pattern to final crystal structure.

Part IV: Anticipated Structural Features & Analysis

Based on the molecular structure of 1-(3-Bromophenyl)pyrrolidin-2-one, we can hypothesize the key intermolecular interactions that will define its crystal packing. The final structural analysis will focus on confirming and quantifying these features.

| Interaction Type | Atoms Involved | Geometric Criteria | Significance |

| Halogen Bond | C—Br ··· O=C | Distance (Br···O) < Sum of van der Waals radii (~3.37 Å). Angle (C-Br···O) ≈ 180°. | A strong, directional interaction that can act as a primary driver of the supramolecular architecture.[4][5][6] |

| Hydrogen Bond | C—H ··· O=C | Distance (H···O) < ~2.5 Å. Angle (C-H···O) > 120°. | Weaker, but numerous C-H···O bonds contribute significantly to packing stability. |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Centroid-to-centroid distance < 3.8 Å. | Can lead to stacked columnar motifs in the crystal lattice. |

Conclusion

While the crystal structure of 1-(3-Bromophenyl)pyrrolidin-2-one is not yet publicly known, this guide provides a complete and robust framework for its determination. By following the detailed protocols for synthesis, purification, crystallization, and X-ray analysis, researchers can reliably obtain a high-quality structure. The resulting data will provide invaluable insights into the solid-state conformation and, most critically, the role of halogen bonding and other non-covalent forces in its supramolecular assembly. This foundational knowledge is essential for advancing the use of this and related compounds in both medicinal chemistry and materials science.

References

-

G. R. Desiraju, P. S. Ho, L. Kloo, A. C. Legon, R. Marquardt, P. Metrangolo, P. Politzer, G. Resnati, K. Rissanen (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. Available at: [Link]

-

M. R. Probert (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2115-2137. Available at: [Link]

-

G. R. Desiraju (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 47(8), 2644-2654. Available at: [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2115–2137. Available at: [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

-

University of Barcelona. Crystallization of small molecules. University of Barcelona. Available at: [Link]

-

Brammer, L., Zordan, F., & Sherwood, P. (2005). Halogen Bonds in Inorganic Crystal Design. Acta Crystallographica Section A, A61, C362. Available at: [Link]

-

Fiveable. Single crystal X-ray diffraction. Crystallography Class Notes. Available at: [Link]

-

Wang, K., et al. (2021). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. CrystEngComm, 23(1), 18-35. Available at: [Link]

-

SPT Labtech. Chemical crystallization. SPT Labtech. Available at: [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1109-1117. Available at: [Link]

-

Carleton College. Single-crystal X-ray Diffraction. SERC. Available at: [Link]

-

Resnati, G., Scilabra, P., & Terraneo, G. (2018). Chalcogen Bonding in Crystal Engineering. Accounts of Chemical Research. Available at: [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. Available at: [Link]

-

Bruker. (2020). What is Single Crystal X-ray Diffraction?. YouTube. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Pronina, N. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Acta Crystallographica Section E, 78(Pt 3), 294-301. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

-

The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

-

Wikipedia. Cambridge Structural Database. Wikipedia. Available at: [Link]

-

PubChemLite. 1-(3-bromophenyl)pyrrolidin-2-one (C10H10BrNO). PubChemLite. Available at: [Link]

-

K. S. Dutov, et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7486. Available at: [Link]

-

G. Li Petri, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(19), 5913. Available at: [Link]

-

ResearchGate. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. Available at: [Link]

-

CCDC. The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1253488. Available at: [Link]

-

Ito, M., et al. (2017). Discovery of spiro[indole-3,2'-pyrrolidin]-2(1H)-one based inhibitors targeting Brr2, a core component of the U5 snRNP. Bioorganic & Medicinal Chemistry, 25(17), 4782-4792. Available at: [Link]

-

CCDC. Structural Chemistry Data, Software, and Insights. CCDC. Available at: [Link]

-

R Discovery. Pyrrolidine Analogues Research Articles. R Discovery. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. pulstec.net [pulstec.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jk-sci.com [jk-sci.com]

- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 16. sptlabtech.com [sptlabtech.com]

- 17. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 18. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fiveable.me [fiveable.me]

- 20. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 21. youtube.com [youtube.com]

1-(3-Bromophenyl)pyrrolidin-2-one: A Technical Guide to Putative Mechanisms of Action and a Framework for Investigation

Disclaimer: This document provides a predictive overview of the potential mechanisms of action for 1-(3-Bromophenyl)pyrrolidin-2-one. As of the date of this publication, direct experimental data on the biological activities of this specific compound are limited. The information herein is synthesized from studies on structurally related compounds to guide future research and is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This five-membered nitrogen-containing heterocycle is found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of activities including nootropic, neuroprotective, antiepileptic, and antimicrobial effects.[1][3] The N-arylpyrrolidinone subclass, in particular, has garnered significant interest for its potential to interact with various biological targets. This guide focuses on 1-(3-Bromophenyl)pyrrolidin-2-one, a specific N-arylpyrrolidinone, and aims to provide a comprehensive technical overview of its potential mechanisms of action based on the established pharmacology of its structural analogs. The presence of a bromophenyl group attached to the pyrrolidinone core suggests the potential for specific interactions with biological targets, making it a compound of interest for further investigation.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO | [4][5] |

| Molecular Weight | 240.1 g/mol | [5][6] |

| Monoisotopic Mass | 238.99458 Da | [4] |

| Predicted XlogP | 2.0 | [4] |

| CAS Number | 38348-83-3 | [5] |

Synthesis

While a specific synthesis for 1-(3-Bromophenyl)pyrrolidin-2-one is not detailed in the readily available literature, its synthesis can be conceptualized based on established methods for N-arylation of lactams. A common approach involves the copper-catalyzed or palladium-catalyzed cross-coupling of 2-pyrrolidinone with a 3-bromophenylboronic acid (Suzuki coupling) or 1,3-dibromobenzene (Buchwald-Hartwig amination).

Predicted Biological Activities and Potential Mechanisms of Action

The biological activity of 1-(3-Bromophenyl)pyrrolidin-2-one has not been extensively studied. However, based on the known activities of structurally similar N-arylpyrrolidinones and other pyrrolidinone derivatives, several potential mechanisms of action can be hypothesized.

Ion Channel Modulation: Potassium Channel Opening

A study on N-arylated pyrrolidin-2-ones demonstrated their potential as potassium channel openers, with some derivatives showing potent and selective relaxant activity on bladder detrusor muscle.[7] This action is of therapeutic interest for conditions such as urinary incontinence.[7] The N-phenylpyrrolidinone scaffold is a key structural feature for this activity.

Hypothesized Mechanism: 1-(3-Bromophenyl)pyrrolidin-2-one may act as a positive modulator of potassium channels, leading to hyperpolarization of the cell membrane and reduced excitability. This could be particularly relevant in smooth muscle tissues or neurons.

Suggested Experimental Protocol: Potassium Channel Opening Assay (Flux-Based)

This protocol outlines a method to assess the potassium channel opening activity of 1-(3-Bromophenyl)pyrrolidin-2-one using a thallium flux assay.[4]

-

Cell Culture: Culture a suitable cell line expressing the potassium channel of interest (e.g., CHO or HEK cells stably expressing a specific Kv or KATP channel) in appropriate media.

-

Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom microplate and grow to confluency.

-

Dye Loading: Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a chloride-free buffer for 60-90 minutes at room temperature.

-

Compound Addition: Remove the dye loading solution and add assay buffer containing various concentrations of 1-(3-Bromophenyl)pyrrolidin-2-one or a known potassium channel opener (positive control).

-

Stimulation and Detection: Place the plate in a fluorescence plate reader. Record a baseline fluorescence, then add a stimulus buffer containing thallium and potassium.[4] Continue to record the fluorescence intensity over time. An increase in fluorescence indicates thallium influx through open potassium channels.

-

Data Analysis: Calculate the rate of fluorescence increase to determine the extent of potassium channel opening. Plot a dose-response curve to determine the EC₅₀ of 1-(3-Bromophenyl)pyrrolidin-2-one.

Enzyme Inhibition: Histone Deacetylase (HDAC) Inhibition

Certain complex pyrrolidine-containing structures have been shown to act as inhibitors of histone deacetylases (HDACs), which are implicated in cancer and other diseases.[8] For instance, spiro[pyrrolidine-3,3′-oxindoles] have been designed as dual inhibitors of HDAC2 and prohibitin 2 (PHB2).[8]

Hypothesized Mechanism: The pyrrolidinone core of 1-(3-Bromophenyl)pyrrolidin-2-one could potentially interact with the active site of HDAC enzymes, leading to their inhibition and subsequent changes in gene expression.

Suggested Experimental Protocol: In Vitro HDAC2 Inhibition Assay (Fluorometric)

This protocol describes a method to measure the inhibitory activity of 1-(3-Bromophenyl)pyrrolidin-2-one against HDAC2.[9]

-

Reagent Preparation: Prepare serial dilutions of 1-(3-Bromophenyl)pyrrolidin-2-one and a known HDAC inhibitor (e.g., Trichostatin A) in assay buffer.

-

Enzyme Reaction: In a 96-well plate, add recombinant human HDAC2 enzyme to each well, followed by the test compound or vehicle control.

-

Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease to cleave the deacetylated substrate.[5]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Receptor Binding: Serotonin 1A (5-HT₁ₐ) Receptor Ligand

N-substituted-3-arylpyrrolidines have been identified as potent and selective ligands for the serotonin 1A (5-HT₁ₐ) receptor, with potential applications as anxiolytic and antidepressant agents.[10] The aryl group plays a crucial role in receptor affinity and selectivity.

Hypothesized Mechanism: The 3-bromophenyl moiety of 1-(3-Bromophenyl)pyrrolidin-2-one may facilitate binding to the 5-HT₁ₐ receptor, potentially acting as an agonist, antagonist, or partial agonist.[11]

Suggested Experimental Protocol: 5-HT₁ₐ Receptor Binding Assay (Radioligand)

This protocol details a competitive binding assay to determine the affinity of 1-(3-Bromophenyl)pyrrolidin-2-one for the 5-HT₁ₐ receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₁ₐ receptor (e.g., CHO-K1/5-HT1A).[7][12]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled 5-HT₁ₐ receptor ligand (e.g., [³H]8-OH-DPAT), and varying concentrations of 1-(3-Bromophenyl)pyrrolidin-2-one or a known unlabeled ligand (e.g., serotonin) for competition.

-

Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀, which can then be used to calculate the inhibition constant (Ki).

Antimicrobial and Antifungal Activity

Pyrrolidine and its derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[1][13] The mechanism of action can vary, but may involve disruption of microbial cell membranes, inhibition of protein synthesis, or interference with metabolic pathways.[1][9]

Hypothesized Mechanism: 1-(3-Bromophenyl)pyrrolidin-2-one may possess antimicrobial properties by interfering with essential cellular processes in bacteria or fungi.

Suggested Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique to determine the MIC of a compound against various microorganisms.[10][14][15][16]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 1-(3-Bromophenyl)pyrrolidin-2-one in the broth.[14]

-

Inoculation: Add the prepared inoculum to each well. Include positive (microorganism in broth without the compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C ± 2°C) for 16-24 hours.[10]

-

Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Anti-inflammatory Activity

The inflammatory response is a complex process that can be modulated by small molecules.[17] Lipopolysaccharide (LPS) is often used to induce an inflammatory response in vitro in macrophage cell lines like RAW 264.7.[8][17][18] The inhibition of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 is a common indicator of anti-inflammatory activity.[8][18]

Hypothesized Mechanism: 1-(3-Bromophenyl)pyrrolidin-2-one may suppress the inflammatory cascade by inhibiting key signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines and mediators.[19]

Suggested Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol assesses the anti-inflammatory potential of 1-(3-Bromophenyl)pyrrolidin-2-one in a cell-based model.[8]

-

Cell Culture and Plating: Culture RAW 264.7 macrophage cells and plate them in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of 1-(3-Bromophenyl)pyrrolidin-2-one for 1-2 hours.

-

Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (excluding the negative control).[18]

-

Incubation: Incubate the plate for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using ELISA kits.[8]

-

Data Analysis: Determine the effect of 1-(3-Bromophenyl)pyrrolidin-2-one on the production of NO and cytokines in LPS-stimulated cells.

Visualizations

Hypothetical Anti-inflammatory Signaling Pathway

Caption: A general workflow for screening and characterizing the compound.

Conclusion

While direct experimental evidence for the biological activities of 1-(3-Bromophenyl)pyrrolidin-2-one is currently limited, the extensive research on structurally similar pyrrolidinone derivatives provides a strong foundation for predicting its pharmacological potential. The available data suggest that this compound is a promising candidate for further investigation as a modulator of ion channels, an enzyme inhibitor, a receptor ligand, an antimicrobial agent, or an anti-inflammatory compound. The provided experimental protocols and pathway diagrams offer a roadmap for future studies to elucidate the specific mechanisms of action and therapeutic potential of this molecule. Further research is warranted to synthesize and evaluate 1-(3-Bromophenyl)pyrrolidin-2-one to confirm these predicted activities and to explore its potential as a novel therapeutic agent.

References

-

EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric) - EpigenTek. (2022-04-22). Available from: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023-09-05). Available from: [Link]

-

Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed. (2022-11-11). Available from: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023-06-14). Available from: [Link]

-

Anti-inflammatory activity of a water-soluble polysaccharide from the roots of purple sweet potato - PMC - NIH. Available from: [Link]

-

Pyrrolidone derivatives - PubMed. Available from: [Link]

-

N-Arylated pyrrolidin-2-ones and morpholin-3-ones as potassium channel openers. Available from: [Link]

-

The inflammatory response is a complex defense mechanism stimulated by various external stressors, including exposure to endotoxins, such as lipopolysaccharides (LPSs),[20][21] which cause tissue damage and diverse inflammatory diseases. Various medicinal plants and phytochemicals have been identified as potential anti-inflammatory agents. Available from: [Link]

-

K+ Potassium Channels: How to study them? - Aurora Biomed. (2023-01-25). Available from: [Link]

-

The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - NCBI. Available from: [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021-02-04). Available from: [Link]

-

Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - NIH. (2023-05-28). Available from: [Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate. (2025-08-10). Available from: [Link]

-

Inhibition of Lipopolysaccharide- and Lipoprotein-Induced Inflammation by Antitoxin Peptide Pep19-2.5 - Frontiers. Available from: [Link]

-

Opening the Shaker K + channel with hanatoxin - Rockefeller University Press. (2013-01-28). Available from: [Link]

-

Bioactive Polysaccharides Prevent Lipopolysaccharide-Induced Intestinal Inflammation via Immunomodulation, Antioxidant Activity, and Microbiota Regulation - MDPI. Available from: [Link]

-

Minimum inhibitory concentration - Wikipedia. Available from: [Link]

-

Ligand binding characteristics of the human serotonin1A receptor heterologously expressed in CHO cells - PubMed. Available from: [Link]

Sources

- 1. Potassium channel opening: a subtle two-step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain | bioRxiv [biorxiv.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. revvity.com [revvity.com]

- 7. genscript.com [genscript.com]

- 8. Anti-inflammatory activity of a water-soluble polysaccharide from the roots of purple sweet potato - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Ligand binding characteristics of the human serotonin1A receptor heterologously expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. protocols.io [protocols.io]

- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 17. Lipopolysaccharide-Induced Inflammatory Response and Its Prominent Suppression by Paspalum thunbergii Extract [mdpi.com]

- 18. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. resources.bio-techne.com [resources.bio-techne.com]

- 21. epigentek.com [epigentek.com]

A Technical Guide to the Synthesis of 1-(3-Bromophenyl)pyrrolidin-2-one Derivatives

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for preparing 1-(3-bromophenyl)pyrrolidin-2-one, a key intermediate in the development of various pharmacologically active compounds. The document emphasizes modern catalytic cross-coupling reactions, particularly the Buchwald-Hartwig amidation, offering a detailed analysis of reaction components, mechanistic pathways, and a field-proven experimental protocol. Alternative methods such as the Ullmann condensation are also discussed to provide a comparative perspective. This guide is intended for researchers, chemists, and drug development professionals, aiming to equip them with the foundational knowledge and practical insights required for the successful synthesis and optimization of this important molecular scaffold.